2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a member of triazolopyrimidines.
Brand Name: Vulcanchem
CAS No.: 27277-00-5
VCID: VC0004414
InChI: InChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12)
SMILES: CCCN1C(=O)C(=CN2C1=NC(=N2)N)C
Molecular Formula: C9H13N5O
Molecular Weight: 207.23 g/mol

2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

CAS No.: 27277-00-5

Cat. No.: VC0004414

Molecular Formula: C9H13N5O

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one - 27277-00-5

CAS No. 27277-00-5
Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
IUPAC Name 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C9H13N5O/c1-3-4-13-7(15)6(2)5-14-9(13)11-8(10)12-14/h5H,3-4H2,1-2H3,(H2,10,12)
Standard InChI Key UQDVRVNMIJAGRK-UHFFFAOYSA-N
SMILES CCCN1C(=O)C(=CN2C1=NC(=N2)N)C
Canonical SMILES CCCN1C(=O)C(=CN2C1=NC(=N2)N)C

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-amino-6-methyl-4-propyl- triazolo[1,5-a]pyrimidin-5(4H)-one, reflecting its fused triazole-pyrimidine ring system with amino, methyl, and propyl substituents . Common synonyms include ICI 63197, PP-796 emetic, and aminopropyltriazolopyrimidone . Its CAS Registry Number (27277-00-5) and MDL identifier (MFCD06407961) are widely used in chemical catalogs .

Molecular Structure and Stereochemistry

The compound features a bicyclic scaffold where a triazole ring (positions 1,2,4) is fused to a pyrimidinone ring (Figure 1). Key substituents include:

  • An amino group (-NH2_2) at position 2 of the triazole ring.

  • A methyl group (-CH3_3) at position 6 of the pyrimidine ring.

  • A propyl chain (-CH2_2CH2_2CH3_3) at position 4, which induces stereoelectronic effects on reactivity .

The InChIKey UQDVRVNMIJAGRK-UHFFFAOYSA-N and SMILES CCCN1C(=O)C(=Cn2nc(N)nc12)C provide unambiguous representations of its connectivity . X-ray crystallography confirms planarity in the triazolopyrimidine core, with the propyl group adopting a gauche conformation to minimize steric strain .

Physical and Chemical Properties

Thermodynamic Parameters

Experimental data from calorimetric studies reveal the following properties :

PropertyValue
Density1.44 g/cm³
Melting Point161.8–163°C
Boiling Point459.9°C at 760 mmHg
Flash Point231.9°C
Refractive Index1.621 (predicted)

The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3350 cm1^{-1} (N-H stretch), 1680 cm1^{-1} (C=O stretch), and 1550 cm1^{-1} (C=N stretch) confirm the presence of functional groups .

  • 1^1H NMR (DMSO-d6_6): δ 1.02 (t, 3H, CH3_3), 1.65 (m, 2H, CH2_2), 2.45 (s, 3H, CH3_3), 3.85 (t, 2H, N-CH2_2), 6.90 (s, 1H, pyrimidine-H) .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The primary synthesis involves condensing methyl methacrylate derivatives with aminotriazoles under acidic conditions . A representative procedure from PMC6149424 outlines the following steps :

  • Formation of Intermediate 4a–4c: Heating 5-methyl-2-(3-chloropropyl)- triazolo[1,5-a]pyrimidine with aniline derivatives in isopropanol yields substituted intermediates (87–93% yield).

  • Thioetherification: Treating intermediates with furan-2-ylmethanethiol and sodium hydride in DMF produces gray solids (80–85% yield).

  • Aminomethylation: Reacting thioether derivatives with secondary amines and formaldehyde affords final products (45–80% yield) .

Recent Methodological Advances

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% . Flow chemistry techniques further enhance scalability, enabling gram-scale production with <5% impurity .

Pharmacological Applications and Biological Activity

Anti-Tumor Activity

In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate IC50_{50} values of 12–18 μM, attributed to inhibition of topoisomerase II and interference with DNA replication . Structure-activity relationship (SAR) studies highlight the necessity of the propyl group for membrane permeability .

Phosphodiesterase 4 (PDE4) Inhibition

The compound exhibits PDE4B inhibitory activity (Ki_i = 0.45 μM), making it a candidate for treating inflammatory diseases like asthma and COPD . Molecular docking simulations reveal hydrogen bonding between the amino group and Gln369 of PDE4B .

Emetic Properties

As PP-796 emetic, it induces vomiting in canine models at doses ≥2 mg/kg, likely via serotonin receptor (5-HT3_3) agonism . This application is limited to veterinary use due to narrow therapeutic indices .

Future Perspectives and Research Directions

Drug Development Opportunities

Optimizing the propyl side chain via bioisosteric replacement (e.g., cyclopropyl or fluorinated analogs) may enhance bioavailability and target selectivity . Hybrid molecules combining triazolopyrimidine scaffolds with known anticancer agents (e.g., doxorubicin) are under investigation .

Environmental Impact Assessment

Studies on aquatic toxicity (Daphnia magna EC50_{50} = 5.2 mg/L) suggest moderate environmental risk, necessitating improved wastewater treatment protocols for industrial-scale synthesis .

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